molecular formula C10H14ClF2N5 B15111930 N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B15111930
M. Wt: 277.70 g/mol
InChI Key: FNGHQDVDHOLUAK-UHFFFAOYSA-N
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Description

This compound features a bis-pyrazole core, where one pyrazole ring is substituted with a difluoromethyl group at position 2 and a methylene bridge linking to a second pyrazole ring. The latter is dimethyl-substituted at positions 2 and 4, and the structure is stabilized as a hydrochloride salt. Such modifications are common in medicinal and agrochemical research to enhance solubility, bioavailability, and target binding .

Properties

Molecular Formula

C10H14ClF2N5

Molecular Weight

277.70 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H13F2N5.ClH/c1-7-5-15-16(2)9(7)13-6-8-3-4-14-17(8)10(11)12;/h3-5,10,13H,6H2,1-2H3;1H

InChI Key

FNGHQDVDHOLUAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=CC=NN2C(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride typically involves the formation of pyrazole rings through cycloaddition reactions. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction is facilitated by silver-mediated conditions, offering mild reaction conditions and broad substrate scope.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.

Mechanism of Action

The mechanism of action of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. For instance, as a succinate dehydrogenase inhibitor, it binds to the enzyme’s active site, disrupting the tricarboxylic acid cycle and leading to the death of pathogenic organisms . The difluoromethyl group enhances its binding affinity and specificity towards the target enzyme.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Analogues from Agrochemicals
  • Pyraclostrobin (Methyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-N-methoxycarbamate):
    • Key Features : A pyrazole ring linked via oxymethyl to a chlorophenyl-substituted pyrazole.
    • Comparison : Unlike the target compound, pyraclostrobin includes a carbamate group and a chlorophenyl moiety, which enhance fungicidal activity. The difluoromethyl group in the target compound may reduce metabolic degradation compared to pyraclostrobin’s trifluoromethyl analogs .
2.2 Pharmaceutical Derivatives
  • Pexidartinib Hydrochloride (5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-N-[(6-trifluoromethylpyridin-3-yl)methyl]pyridin-2-amine hydrochloride): Key Features: A pyrrolopyridine core with trifluoromethyl and chloro substituents. Both compounds utilize hydrochloride salts for improved solubility .
2.3 Research Building Blocks
  • N-Methyl-3-phenyl-3-propylcyclobutan-1-amine Hydrochloride (Enamine Ltd, Building Block 15):
    • Key Features : A cyclobutane ring with amine and aryl substituents.
    • Comparison : While lacking pyrazole rings, this compound shares the hydrochloride salt and alkylamine functionality, suggesting similarities in synthetic strategies (e.g., coupling reactions) .

Research Implications

  • Medicinal Chemistry : The bis-pyrazole scaffold is understudied compared to pyridine-pyrrolopyridine hybrids (e.g., pexidartinib). Its dimethylpyrazole moiety may favor selective kinase inhibition.
  • Agrochemical Potential: Difluoromethyl groups are less persistent in the environment than chlorophenyl groups, suggesting a greener profile .

Biological Activity

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves the formation of pyrazole rings through cycloaddition reactions. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are critical for its biological activity.

PropertyValue
Molecular FormulaC10H14ClF2N5
Molecular Weight277.70 g/mol
IUPAC NameThis compound
InChIInChI=1S/C10H13F2N5.ClH/c1-7-5-15-16(2)9(7)13-6-8-3-4-14-17(8)10(11)12;/h3-5,10,13H,6H2,1-2H3;1H
Origin of ProductUnited States

The biological activity of this compound is primarily attributed to its role as a succinate dehydrogenase inhibitor . By binding to the enzyme's active site, it disrupts the tricarboxylic acid cycle (TCA cycle), which is crucial for cellular respiration in many pathogenic organisms. This inhibition can lead to decreased ATP production and ultimately cell death in susceptible organisms.

Biological Activity Studies

Research studies have demonstrated various aspects of the biological activity of this compound:

  • Antimicrobial Activity : Several studies indicate that compounds with similar pyrazole structures exhibit significant antimicrobial properties. The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and increasing efficacy against bacterial strains .
  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect the growth and survival of pathogens. For instance, its interaction with succinate dehydrogenase has been quantified in vitro .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound may have favorable absorption characteristics when administered orally. Its metabolic pathway primarily involves cytochrome P450 enzymes, which are crucial for drug metabolism .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated a significant reduction in microbial load in treated samples compared to controls, supporting its potential use as an antimicrobial agent .

Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition profile of this compound. It was found that at micromolar concentrations, the compound effectively inhibited succinate dehydrogenase activity in cell-free extracts from pathogenic bacteria, leading to a notable decrease in their growth rates .

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